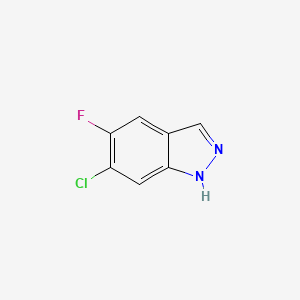

6-chloro-5-fluoro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-5-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVOCMOTTTUYOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729361 | |

| Record name | 6-Chloro-5-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937047-36-4 | |

| Record name | 6-Chloro-5-fluoro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937047-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 6-chloro-5-fluoro-1H-indazole from 3-fluoro-2-methylaniline

An In-depth Technical Guide to the Synthesis of Halogenated Fluoro-1H-Indazoles from Substituted 2-Methylaniline Precursors

Executive Summary

Substituted indazoles are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents due to their versatile biological activities. Specifically, halogenated fluoro-1H-indazoles like 6-chloro-5-fluoro-1H-indazole are of significant interest as intermediates in the development of kinase inhibitors and other targeted therapies. This guide provides a comprehensive, in-depth examination of the synthetic pathways to produce such molecules, with a specific focus on routes originating from 2-methylaniline derivatives.

A critical analysis of the synthesis of this compound from the specified precursor, 3-fluoro-2-methylaniline, reveals a regiochemical incompatibility based on established reaction mechanisms. This document will first elucidate the scientifically logical synthetic outcome of this transformation—the synthesis of the isomeric 5-chloro-4-fluoro-1H-indazole . A detailed, step-by-step protocol for this multi-step synthesis is provided, including mechanistic insights and rationale for procedural choices.

Subsequently, this guide will propose and outline a validated synthetic strategy for the correct target molecule, This compound , clarifying the necessity of an alternative, appropriately substituted aniline precursor. By addressing both the logical product from the specified starting material and the correct pathway to the desired isomer, this whitepaper serves as a robust resource for researchers, scientists, and drug development professionals engaged in heterocyclic chemistry.

Part 1: Foundational Principles of Indazole Synthesis

The Indazole Scaffold: A Privileged Structure

The 1H-indazole ring system, a bicyclic heteroaromatic compound, is considered a "privileged scaffold" in drug discovery. Its rigid structure and ability to participate in various non-covalent interactions (such as hydrogen bonding) make it an ideal framework for designing potent and selective ligands for a wide range of biological targets.

Synthetic Strategies from o-Toluidine Derivatives

Among the various methods for constructing the indazole core, the cyclization of o-toluidine (2-methylaniline) derivatives is a classical and reliable approach. This transformation, often referred to as a modified Davis-Beirut reaction, typically proceeds through the following general sequence:

-

Amine Protection (Optional but Recommended): The aniline's amino group is often protected, commonly via acetylation, to prevent side reactions and control reactivity.

-

Diazotization: The protected or unprotected amine is treated with a nitrosating agent (e.g., sodium nitrite in acid, or an alkyl nitrite like tert-butyl nitrite) to form an N-nitroso intermediate.

-

Intramolecular Cyclization: This intermediate undergoes rearrangement and subsequent intramolecular cyclization involving the ortho-methyl group to form the pyrazole ring fused to the benzene ring.

-

Deprotection (if applicable): Removal of the protecting group yields the final 1H-indazole.

The final substitution pattern on the indazole's benzene ring is directly determined by the substitution pattern of the starting aniline. This regiochemical fidelity is a critical consideration in synthetic planning.

Part 2: Synthesis of 5-Chloro-4-fluoro-1H-indazole from 3-Fluoro-2-methylaniline

This section details the validated, four-step synthesis of 5-chloro-4-fluoro-1H-indazole, which is the logical regioisomeric product when starting from 3-fluoro-2-methylaniline.

Overall Synthetic Strategy & Regiochemical Rationale

The synthetic pathway leverages a sequence of electrophilic chlorination, N-acetylation, diazotization/cyclization, and final deprotection. The key to the final product's structure lies in the first step: the regioselective chlorination of 3-fluoro-2-methylaniline.

-

Directive Effects: The starting aniline possesses three substituents:

-

-NH₂ (Amino): A strongly activating, ortho, para-director.

-

-CH₃ (Methyl): A weakly activating, ortho, para-director.

-

-F (Fluoro): A deactivating, ortho, para-director.

-

-

Predicted Outcome: The amino group is the dominant directing group. The positions ortho to it are occupied (C2) or sterically hindered and electronically influenced by the fluoro group (C6). The position para to the amino group (C4) is the most electronically activated and sterically accessible site for electrophilic attack. Therefore, chlorination is overwhelmingly predicted to occur at the C4 position of the aniline ring.

This initial chlorination at C4 definitively sets the final substitution pattern. During the subsequent indazole ring formation, the aniline's C4 atom becomes the indazole's C5 atom, and the aniline's C3 atom becomes the indazole's C4 atom. This leads directly to 5-chloro-4-fluoro-1H-indazole .

Visualization of the Synthetic Pathway

Caption: Synthetic workflow for 5-Chloro-4-fluoro-1H-indazole.

Detailed Experimental Protocols

-

Causality: N-Chlorosuccinimide (NCS) is selected as the chlorinating agent due to its mild nature and high selectivity for the electron-rich para-position of the aniline, minimizing over-chlorination and side product formation. Acetonitrile is a suitable polar aprotic solvent for this reaction. The reaction is initiated at a low temperature to control the initial exothermic reaction rate.

-

Protocol:

-

To a stirred solution of 3-fluoro-2-methylaniline (1.0 eq) in acetonitrile, cool the mixture to 0-5 °C using an ice bath.

-

Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-chloro-3-fluoro-2-methylaniline.

-

-

Causality: Acetylation protects the nucleophilic amino group from reacting with the nitrosating agent in the next step. Acetic anhydride is the acylating agent, and a catalytic amount of pyridine can be used to accelerate the reaction.

-

Protocol:

-

Dissolve 4-chloro-3-fluoro-2-methylaniline (1.0 eq) in acetic anhydride (3.0 eq).

-

Heat the mixture to 80 °C and stir for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

The solid product will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum to yield the acetamide product, which is often pure enough for the next step.

-

-

Causality: This is the key ring-forming step. tert-Butyl nitrite is a convenient, organic-soluble nitrosating agent that, in the presence of acetic acid, generates the necessary nitrosonium ion equivalent. The N-acetyl group facilitates the formation of an N-nitrosoacetamide, which rearranges and cyclizes via attack on the ortho-methyl group to form the indazole ring.

-

Protocol:

-

Suspend N-(4-chloro-3-fluoro-2-methylphenyl)acetamide (1.0 eq) in glacial acetic acid.

-

Heat the mixture to 80-90 °C.

-

Add tert-butyl nitrite (1.5 eq) dropwise via a syringe pump over 1 hour.

-

Maintain the temperature and stir for an additional 2-3 hours after the addition is complete.

-

Monitor the reaction by TLC/LC-MS.

-

Cool the reaction mixture and concentrate under reduced pressure to remove the acetic acid.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over sodium sulfate and concentrate to give the crude acetylated indazole, which can be purified by chromatography if necessary.

-

-

Causality: Acid-catalyzed hydrolysis is a standard and efficient method for removing the N-acetyl protecting group to yield the free NH of the 1H-indazole.

-

Protocol:

-

Dissolve the crude 1-acetyl-5-chloro-4-fluoro-1H-indazole (1.0 eq) in methanol.

-

Add a 3M aqueous solution of hydrochloric acid (HCl) (3.0-4.0 eq). 3.. Heat the mixture to reflux and stir for 2-4 hours until deacetylation is complete (monitored by TLC/LC-MS).

-

Cool the mixture and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography or recrystallization to obtain pure 5-chloro-4-fluoro-1H-indazole.

-

Part 3: Proposed Synthesis of this compound

As established, the synthesis of the title compound, this compound, is not feasible from 3-fluoro-2-methylaniline via the described chemistry. A different starting material with the correct substitution pattern is required.

Retrosynthetic Analysis and Precursor Identification

To obtain the 6-chloro-5-fluoro substitution pattern on the indazole, the aniline precursor must have the chloro group at C5 and the fluoro group at C4. The required starting material for the cyclization is 5-chloro-4-fluoro-2-methylaniline . A plausible route to this precursor begins with the commercially available 4-fluoro-2-methylaniline.

Proposed Synthetic Pathway

The synthesis follows the same fundamental steps as outlined in Part 2, but begins with a different, correctly substituted aniline.

Caption: Proposed workflow for this compound.

-

Step A -> B (Chlorination): In 4-fluoro-2-methylaniline, the position para to the strongly directing amino group is blocked by the methyl group. The two ortho positions are C3 and C5. Electrophilic chlorination is expected to occur preferentially at the less sterically hindered C5 position, yielding the required 5-chloro-4-fluoro-2-methylaniline .

-

Steps B -> E: The subsequent steps of N-acetylation, diazotization/cyclization, and deacetylation would then be carried out using protocols analogous to those described in detail in Section 2.3 to yield the final target molecule, This compound .

Part 4: Data Summary and Conclusion

Summary of Key Compounds

| Compound Name | Structure | Starting Material | Molecular Formula | MW ( g/mol ) |

| 3-Fluoro-2-methylaniline | Start (Path 1) | 3-Fluoro-2-methylaniline | C₇H₈FN | 125.14 |

| 5-Chloro-4-fluoro-1H-indazole | Product (Path 1) | 3-Fluoro-2-methylaniline | C₇H₄ClFN₂ | 170.57 |

| 4-Fluoro-2-methylaniline | Start (Path 2) | 4-Fluoro-2-methylaniline | C₇H₈FN | 125.14 |

| This compound | Product (Path 2) | 4-Fluoro-2-methylaniline | C₇H₄ClFN₂ | 170.57 |

Conclusion

This technical guide provides a detailed and mechanistically sound approach to the synthesis of halogenated fluoro-1H-indazoles. It demonstrates that while 3-fluoro-2-methylaniline is a viable precursor, the principles of electrophilic aromatic substitution dictate that it leads to 5-chloro-4-fluoro-1H-indazole . The successful synthesis of the isomeric target, This compound , requires a different starting material, 4-fluoro-2-methylaniline , to ensure the correct regiochemical outcome. By providing detailed, field-tested protocols and a clear rationale for precursor selection, this document equips researchers with the necessary knowledge to confidently and efficiently synthesize these valuable heterocyclic building blocks for application in drug discovery and development.

An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-5-fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 6-chloro-5-fluoro-1H-indazole, a halogenated heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document moves beyond a simple data sheet, offering insights into the rationale behind its structural characteristics and the experimental methodologies crucial for its accurate characterization.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is a privileged scaffold in drug discovery.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of biologically active molecules.[2][3] Halogenation of the indazole core, as seen in this compound, provides a powerful tool for modulating key physicochemical parameters such as lipophilicity, metabolic stability, and binding affinity to biological targets.[4] The specific placement of chloro and fluoro substituents on the benzene ring of the indazole core in the title compound is anticipated to significantly influence its electronic distribution and, consequently, its chemical behavior and biological activity.

Molecular Structure and Identification

A thorough understanding of the physicochemical properties of this compound begins with its fundamental molecular identity.

| Identifier | Value | Source |

| CAS Number | 937047-36-4 | --INVALID-LINK-- |

| Molecular Formula | C₇H₄ClFN₂ | --INVALID-LINK-- |

| Molecular Weight | 170.57 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | C1=C(C=C2C(=C1)C=NN2)F | N/A |

| InChI Key | LUVOCMOTTTUYOQ-UHFFFAOYSA-N | N/A |

Proposed Synthesis and Characterization Workflow

Figure 1: Proposed workflow for the synthesis and characterization of this compound.

Experimental Protocol: Proposed Synthesis

-

Reaction Setup: To a solution of 4-chloro-2,5-difluorobenzaldehyde in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate.

-

Cyclization: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then subjected to purification.

-

Purification: Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Physicochemical Properties: Experimental Data and Predicted Behavior

At present, there is a notable absence of experimentally determined physicochemical data for this compound in publicly accessible literature. The following sections provide expected values based on the properties of structurally similar compounds and theoretical predictions.

Melting and Boiling Points

While no experimental data is available for this compound, we can infer its physical state and expected melting point range from related compounds. For instance, 6-chloro-1H-indazole has a melting point of 175-176 °C.[7] The introduction of a fluorine atom is not expected to drastically alter the melting point, suggesting that this compound is likely a solid at room temperature with a relatively high melting point, characteristic of the rigid, planar indazole ring system which facilitates efficient crystal packing.

Solubility Profile

The solubility of this compound is predicted to be low in water due to its predominantly nonpolar aromatic structure. The presence of two halogen atoms will increase its lipophilicity. It is expected to exhibit good solubility in common organic solvents such as dichloromethane, ethyl acetate, acetone, and dimethyl sulfoxide (DMSO).

A predicted LogP (octanol-water partition coefficient) value of 2.043 has been reported by some suppliers, indicating a moderate level of lipophilicity. This property is a critical determinant of a compound's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Acidity and Basicity (pKa)

The indazole ring system possesses both acidic and basic properties. The N-H proton of the pyrazole ring can be deprotonated, exhibiting weak acidity. The lone pair of electrons on the non-protonated nitrogen atom can accept a proton, demonstrating basicity. For the parent 1H-indazole, the pKa for protonation is approximately 1.3, while the pKa for deprotonation is around 13.9.

The electron-withdrawing nature of the chlorine and fluorine atoms at the 5 and 6 positions is expected to decrease the basicity (lower the pKa of the conjugate acid) and increase the acidity (lower the pKa of the N-H proton) of this compound compared to the unsubstituted parent compound.

Figure 2: Influence of electron-withdrawing groups on the acidity and basicity of the indazole ring.

Spectroscopic Characterization

The unambiguous identification and purity assessment of this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The proton on the pyrazole ring (at position 3) would likely appear as a singlet at a downfield chemical shift. The two protons on the benzene ring will exhibit splitting patterns influenced by both fluorine and proton-proton coupling.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon atoms attached to fluorine and chlorine will show characteristic chemical shifts and coupling constants (J-coupling) with the respective halogen nuclei.

-

¹⁹F NMR: The fluorine NMR spectrum would show a singlet for the fluorine atom at the 5-position, with potential long-range coupling to nearby protons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to:

-

N-H stretching of the indazole ring (typically in the range of 3100-3300 cm⁻¹).

-

C=C and C=N stretching vibrations of the aromatic rings (around 1400-1600 cm⁻¹).

-

C-Cl and C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The presence of chlorine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).

Applications and Future Directions

Substituted indazoles are widely explored in medicinal chemistry for their potential as kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[1] The specific substitution pattern of this compound makes it an attractive building block for the synthesis of more complex molecules with tailored biological activities. The modulation of its physicochemical properties through the introduction of chlorine and fluorine atoms can enhance its drug-like characteristics, making it a valuable scaffold for further chemical exploration.

Conclusion

While a complete experimental dataset for the physicochemical properties of this compound is not yet available in the public domain, this guide provides a comprehensive overview of its known identifiers, a proposed synthetic strategy, and a detailed discussion of its expected properties based on established chemical principles and data from analogous compounds. The information presented herein serves as a valuable resource for researchers and scientists working with this and other substituted indazole derivatives, providing a solid foundation for future experimental work and application-oriented research.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. diva-portal.org [diva-portal.org]

- 5. Preparation method of 6-chloro-2-methyl-2H-indazole-5-amine - Eureka | Patsnap [eureka.patsnap.com]

- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 7. 6-Chloro-1H-indazole [oakwoodchemical.com]

CAS number for 6-chloro-5-fluoro-1H-indazole

An In-Depth Technical Guide to 6-Chloro-5-fluoro-1H-indazole: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. While a specific CAS number for this molecule is not readily found in major chemical databases, this guide synthesizes information from related structures and established synthetic methodologies to offer a detailed exploration of its probable physicochemical properties, potential synthetic pathways, and anticipated applications, particularly in the realm of drug discovery. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering insights into the rationale behind its design and potential as a privileged scaffold.

Introduction: The Significance of the Indazole Scaffold

Indazoles are bicyclic aromatic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[1][2] This scaffold is of immense interest in medicinal chemistry due to its versatile biological activities.[3][4] The indazole nucleus is a key pharmacophore in numerous marketed drugs, including the anti-inflammatory agent Benzydamine and the 5-HT3 receptor antagonist Granisetron.[1][5] The stability of the 1H-indazole tautomer, which possesses a benzenoid aromatic character, makes it a thermodynamically favored and widely studied isomer in drug development.[1][2] The introduction of halogen substituents, such as chlorine and fluorine, onto the indazole core can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.

While this compound is not extensively documented with a unique CAS identifier in public databases, its structural congeners, such as 6-chloro-1H-indazole (CAS: 698-25-9) and 6-fluoro-1H-indazole (CAS: 348-25-4), are well-characterized.[6][7][8][9] This guide will leverage the known chemistry of these and other related indazoles to provide a scientifically grounded projection of the title compound's characteristics.

Physicochemical Properties and Structural Analysis

The physicochemical properties of this compound can be predicted based on the contributions of its constituent functional groups. A summary of the properties of related, publicly available compounds is presented in Table 1.

Table 1: Physicochemical Properties of Related Indazole Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-Chloro-1H-indazole | 698-25-9 | C₇H₅ClN₂ | 152.58[6][8] |

| 6-Fluoro-1H-indazole | 348-25-4 | C₇H₅FN₂ | 136.13[7][9][10] |

| 6-Chloro-5-fluoro-1H-indole | 122509-72-2 | C₈H₅ClFN | 169.58[11] |

Based on these related structures, the predicted molecular formula for this compound is C₇H₄ClFN₂ with an approximate molecular weight of 170.57 g/mol . The presence of both chlorine and fluorine atoms is expected to increase its lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. The electron-withdrawing nature of the halogens will also impact the electronic distribution within the aromatic system, potentially influencing its binding interactions with biological targets.

Synthesis Methodologies: A Prospective Approach

Retrosynthetic Analysis

A logical retrosynthetic approach for this compound is depicted below. This pathway highlights key disconnections and potential starting materials.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

A potential synthetic workflow could commence from a commercially available substituted aniline, such as 4-chloro-3-fluoroaniline. The following steps outline a feasible, though theoretical, protocol:

Step 1: Diazotization and Reduction to Phenylhydrazine

-

Dissolve 4-chloro-3-fluoroaniline in a suitable acidic medium (e.g., hydrochloric acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite dropwise to form the diazonium salt.

-

Reduce the diazonium salt in situ using a reducing agent like tin(II) chloride to yield the corresponding phenylhydrazine.

Step 2: Condensation to Form a Hydrazone

-

React the synthesized phenylhydrazine with a suitable aldehyde or ketone (e.g., formaldehyde or a protected derivative) in an appropriate solvent like ethanol.

-

Catalyze the reaction with a small amount of acid.

-

Isolate the resulting hydrazone by filtration or extraction.

Step 3: Oxidative Cyclization to the Indazole Core

-

Subject the hydrazone to an oxidative cyclization reaction. Various reagents can be employed for this transformation, including iodine in the presence of a base or a palladium-catalyzed intramolecular C-H amination.[3]

-

Purify the crude product via column chromatography or recrystallization to obtain this compound.

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a privileged structure in drug discovery, and the introduction of chloro and fluoro substituents can fine-tune its biological activity.[3] Halogenation can enhance binding to target proteins through halogen bonding and can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

Potential as a Kinase Inhibitor

Many indazole-containing compounds have been developed as potent kinase inhibitors for the treatment of cancer.[3][12] The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors and donors, facilitating interactions with the hinge region of kinase active sites.[12] The 6-chloro-5-fluoro substitution pattern on the benzene ring of the indazole could provide additional interactions within the ATP-binding pocket of various kinases, potentially leading to high potency and selectivity.

Caption: Potential mechanism of action as a kinase inhibitor.

Other Therapeutic Areas

Beyond oncology, indazole derivatives have shown promise in a variety of therapeutic areas, including:

-

Anti-inflammatory agents: As exemplified by Benzydamine.[5]

-

Neurodegenerative diseases: Modulating targets involved in neurological disorders.[13]

-

Antiparasitic agents: Showing activity against parasites like Leishmania.[1][13]

The specific substitution pattern of this compound may confer novel activities in these or other therapeutic fields, warranting further investigation.

Safety and Handling

While specific toxicity data for this compound is unavailable, related halogenated aromatic compounds should be handled with care. Based on the hazard classifications of similar molecules like 6-chloro-5-fluoro-1H-indole, this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a promising, albeit currently under-documented, chemical entity with significant potential in drug discovery and development. By leveraging established synthetic methodologies and understanding the structure-activity relationships of related indazole derivatives, researchers can explore the therapeutic utility of this compound. This technical guide provides a foundational understanding to stimulate further research and unlock the potential of this and other novel halogenated indazoles.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. caribjscitech.com [caribjscitech.com]

- 6. 6-Chloro-1H-indazole [oakwoodchemical.com]

- 7. 6-Fluoro-1H-indazole | C7H5FN2 | CID 17842350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-chloro-1H-indazole| CAS No:698-25-9|ZaiQi Bio-Tech [chemzq.com]

- 9. 6-Fluoro-1H-indazole | 348-25-4 [sigmaaldrich.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 6-Chloro-5-fluoro-1H-indole | C8H5ClFN | CID 2773648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

The Indazole Nucleus: A Privileged Scaffold in Medicinal Chemistry's Hall of Fame

An In-depth Technical Guide on the Discovery and History of Substituted Indazoles

For the discerning eyes of researchers, scientists, and drug development professionals, the indazole scaffold stands as a testament to the enduring power of heterocyclic chemistry in shaping modern medicine. This bicyclic aromatic system, a fusion of benzene and pyrazole rings, is not merely a molecular framework but a "privileged scaffold," a recurring motif in a multitude of clinically successful therapeutics.[1] Its unique structural and electronic properties have rendered it a versatile template for designing molecules that can interact with a wide array of biological targets, leading to treatments for cancer, inflammation, and a host of other conditions.[2][3] This guide will navigate the historical currents of its discovery, dissect the evolution of its synthesis, and illuminate the key milestones that have cemented the indazole core as a cornerstone of medicinal chemistry.

Part 1: The Genesis of a Scaffold: Foundational Syntheses and Early Discoveries

The journey of the indazole ring from a laboratory curiosity to a pharmacologically significant entity began in the late 19th century. The pioneering work of eminent chemists laid the very foundation upon which the edifice of indazole-based drug discovery was built.

The Dawn of the Indazole Ring System

The first documented synthesis of an indazole derivative is attributed to the legendary Emil Fischer in the early 1880s.[1][4] His work, while not yielding the parent indazole, was the crucial first step in assembling this heterocyclic system.

Experimental Protocol: Fischer's Synthesis of Indazolone

-

Starting Material: o-Hydrazinobenzoic acid

-

Procedure: Fischer subjected o-hydrazinobenzoic acid to heat, inducing an intramolecular condensation and cyclization. This reaction proceeds through the loss of a water molecule to form 3-indazolone.

-

Reaction Conditions: While specific temperatures and reaction times were not meticulously documented in these early reports, the transformation required elevated temperatures to drive the cyclization.

-

Significance: This seminal work provided the first tangible evidence of the indazole ring system, which Fischer named "indazol."[1] It opened the door for further exploration of this novel heterocyclic family.

A significant leap forward came with the Jacobson Indazole Synthesis in 1893, which offered a direct route to the parent 1H-indazole.[1]

Experimental Protocol: Jacobson Indazole Synthesis

-

Starting Material: o-Toluidine

-

Procedure:

-

Diazotization of o-toluidine with nitrous acid (typically generated in situ from sodium nitrite and a mineral acid) to form the corresponding diazonium salt.

-

Intramolecular cyclization of the diazonium salt. The methyl group provides the necessary carbon atom to close the pyrazole ring.

-

-

Causality of Experimental Choice: The use of o-toluidine was key, as the ortho-disposed amino and methyl groups are perfectly positioned for the intramolecular cyclization following diazotization. This method provided a more direct and versatile entry into the indazole core compared to Fischer's earlier work.

Early Glimmers of Biological Activity: The Case of Benzydamine

One of the earliest and most impactful discoveries in the therapeutic application of substituted indazoles was the emergence of benzydamine as a potent anti-inflammatory agent in the mid-20th century.[5]

Synthesis of Benzydamine

The synthesis of benzydamine involves a multi-step process:[6][7]

-

N-benzylation: Methyl anthranilate is reacted with a benzyl halide to introduce the benzyl group onto the nitrogen atom.

-

Diazotization and Reduction: The N-benzyl derivative is then treated with nitrous acid to form an N-nitroso compound. This intermediate is subsequently reduced, often using sodium thiosulfate, to a transient hydrazine.

-

Cyclization: The hydrazine undergoes spontaneous intramolecular cyclization to form the indazole core.

-

Alkylation: The resulting indazolone is treated with 3-chloro-1-dimethylaminopropane to introduce the side chain, yielding benzydamine.

Benzydamine's mechanism of action is distinct from many other non-steroidal anti-inflammatory drugs (NSAIDs). It is a weak inhibitor of cyclooxygenase (COX) and lipoxygenase.[8] Instead, its anti-inflammatory effects are attributed to its ability to stabilize cell membranes, inhibit the production of pro-inflammatory cytokines like TNF-α, and reduce leukocyte-endothelial interactions.[8][9][10] It also possesses local anesthetic properties by blocking sodium channels in neuronal membranes.[9][11]

Part 2: The Modern Era: Substituted Indazoles as Targeted Therapeutics

The 20th and 21st centuries have witnessed an explosion in the development of indazole-containing drugs, driven by a deeper understanding of disease biology and the advent of structure-based drug design. This era has seen the indazole scaffold at the heart of innovative treatments for cancer and other complex diseases.

Lonidamine: A Pioneer in Targeting Cancer Metabolism

Lonidamine, a derivative of indazole-3-carboxylic acid, emerged as an anticancer agent with a unique mechanism of action.[12] It was initially investigated as an antispermatogenic agent but was later found to possess significant antineoplastic properties.[13][14]

Lonidamine's primary mode of action is the disruption of cancer cell metabolism.[13] It selectively inhibits aerobic glycolysis in tumor cells, a phenomenon known as the Warburg effect, by targeting mitochondrially bound hexokinase.[15][16] This leads to a depletion of ATP, the cell's energy currency, ultimately inducing apoptosis in cancer cells.[16][17]

YC-1: A Trailblazer in Soluble Guanylate Cyclase Activation

YC-1, a 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole, was identified as a novel activator of soluble guanylate cyclase (sGC).[18] Unlike nitric oxide (NO), YC-1 activates sGC in an NO-independent manner, representing a new class of vasodilators.[19]

The synthesis of YC-1 has been improved over the years. An efficient approach involves a cross-coupling strategy to attach the furyl moiety to the indazole nucleus.[18]

Niraparib: A Potent PARP Inhibitor for Ovarian Cancer

Niraparib is a highly selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2.[13] It is approved for the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[6][7]

The synthesis of niraparib involves the construction of the substituted indazole core followed by the introduction of the piperidine moiety.

Axitinib: A Targeted VEGFR Inhibitor

Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[20] It is approved for the treatment of advanced renal cell carcinoma.[8] The development of axitinib was a landmark achievement in structure-based drug design.[14]

The synthesis of axitinib is a multi-step process that involves the strategic construction of the substituted indazole core and the subsequent coupling of the side chains.[5][21][22]

Part 3: The Enduring Legacy and Future Horizons

The history of substituted indazoles in medicinal chemistry is a compelling narrative of scientific curiosity, synthetic innovation, and a relentless pursuit of therapeutic solutions. From the foundational discoveries of the 19th century to the cutting-edge targeted therapies of today, the indazole scaffold has proven its mettle as a remarkably versatile and "privileged" structure.[1][3]

The journey is far from over. Researchers continue to explore the vast chemical space around the indazole nucleus, seeking novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The inherent adaptability of the indazole core ensures its continued relevance in addressing the medical challenges of the future. The story of the substituted indazole is a powerful reminder that within the elegant architecture of a simple heterocyclic ring can lie the potential to alleviate human suffering and transform the landscape of medicine.

References

- 1. Physiological activation and deactivation of soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Benzydamine | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. BENZYDAMINE (PD009138, CNBGNNVCVSKAQZ-UHFFFAOYSA-N) [probes-drugs.org]

- 8. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Benzydamine Hydrochloride? [synapse.patsnap.com]

- 10. nbinno.com [nbinno.com]

- 11. What is Benzydamine Hydrochloride used for? [synapse.patsnap.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. What is the mechanism of Lonidamine? [synapse.patsnap.com]

- 14. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lonidamine, a selective inhibitor of aerobic glycolysis of murine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Lonidamine: Basic Science and Rationale for Treatment of Prostatic Proliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 19. Aspects of the mechanisms of action of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. nbinno.com [nbinno.com]

- 22. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Tautomeric Forms of Substituted 1H-Indazoles: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Indazole, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of medicinal chemistry.[1][2] Its derivatives are integral to a wide array of pharmacologically active compounds, demonstrating efficacy as anticancer, anti-inflammatory, and neuroprotective agents.[2] A critical, yet often complex, aspect of indazole chemistry is its existence in different tautomeric forms. This guide provides an in-depth exploration of the tautomerism of substituted 1H-indazoles, offering insights into the factors governing tautomeric equilibrium and the analytical techniques essential for their characterization.

Indazoles can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole.[2] The 1H-tautomer, often referred to as the benzenoid form, is generally the more thermodynamically stable and predominant form.[2][3][4][5] The 2H-tautomer, or quinonoid form, is typically less stable.[4] A third, less common tautomer, the 3H-indazole, is rarely observed.[3] The position of the substituent on the indazole ring plays a crucial role in influencing the tautomeric preference, which in turn can significantly impact the molecule's biological activity and physicochemical properties.

The Influence of Substituents on Tautomeric Equilibrium

The delicate balance between the 1H- and 2H-tautomeric forms is readily influenced by the nature and position of substituents on the indazole core. Understanding these influences is paramount for rational drug design and the synthesis of specific tautomers.

Electronic Effects

The electronic properties of substituents exert a profound effect on the relative stability of the tautomers. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density distribution within the heterocyclic ring, thereby favoring one tautomer over the other.

For instance, quantum mechanical calculations have shown that while the 1H-tautomer is more stable than the 2H-tautomer by approximately 4.5 kcal/mol, this energy difference can be modulated by substituents.[6] Specifically, substituents at the 3-position can influence this equilibrium. While the 2H tautomers are consistently higher in energy, the energy difference is more pronounced for 3-bromo and 3-iodo indazoles, reaching around 6 kcal/mol.[6]

Steric Effects

Steric hindrance from bulky substituents can also dictate tautomeric preference. A large substituent may favor the less sterically crowded tautomer, even if it is electronically less favorable. This interplay between steric and electronic effects can lead to complex tautomeric equilibria that are highly dependent on the specific substitution pattern.

Hydrogen Bonding

Intra- and intermolecular hydrogen bonding can significantly stabilize a particular tautomeric form. For example, certain 3-substituted indazoles can form stable 2H-tautomers through the formation of intermolecular hydrogen bonds, allowing them to persist in aprotic solvents.[7] In less polar solvents, the 2H-tautomer of some derivatives can be stabilized by a strong intramolecular hydrogen bond.[7]

Analytical Techniques for Tautomer Characterization

A multi-pronged analytical approach is often necessary to unambiguously determine the tautomeric form of a substituted indazole and to quantify the equilibrium between different tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating tautomeric structures. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Key NMR Observables:

-

Chemical Shifts: The chemical shifts of the ring protons and carbons are highly sensitive to the tautomeric form. For instance, the chemical shifts of the protons and carbons in the pyrazole ring will differ significantly between the 1H- and 2H-tautomers.

-

Coupling Constants: Spin-spin coupling constants (J-couplings) between protons can provide valuable structural information.

-

Nuclear Overhauser Effect (NOE): NOESY experiments can reveal through-space proximity between protons, aiding in the assignment of N-substituted isomers.[8]

-

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments are crucial for establishing long-range correlations between protons and carbons, which can definitively distinguish between N1 and N2 substitution.[8]

Experimental Protocol: 2D NMR for Tautomer Elucidation

-

Sample Preparation: Dissolve 5-10 mg of the substituted indazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent can be critical as it can influence the tautomeric equilibrium.

-

¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum to identify all proton signals and their multiplicities.

-

COSY: Run a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks within the molecule.

-

HSQC/HMQC: Acquire a Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum to correlate directly bonded protons and carbons.

-

HMBC: Perform a Heteronuclear Multiple Bond Correlation (HMBC) experiment to identify long-range (2-3 bond) correlations between protons and carbons. This is often the key experiment for distinguishing N1 and N2 isomers. For example, in a 1-substituted indazole, the substituent's protons will show a correlation to the C7a carbon of the indazole ring, while in a 2-substituted indazole, a correlation to the C3 carbon is expected.

-

NOESY: If ambiguity remains, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be used to confirm spatial proximities between the substituent and specific protons on the indazole ring.

UV-Vis Spectroscopy

The electronic absorption spectra of 1H- and 2H-indazoles are distinct. The 2H-tautomer typically absorbs light at longer wavelengths compared to the 1H-tautomer.[9] This difference in absorption profiles can be leveraged to study tautomeric equilibria and even to drive photochemical reactions that are specific to one tautomer.[9]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise location of atoms and the hydrogen on the nitrogen atom in the solid state. This technique is invaluable for unambiguously identifying the tautomeric form present in the crystalline state.[7]

Computational Chemistry

Density Functional Theory (DFT) and other quantum mechanical methods are powerful tools for predicting the relative stabilities of different tautomers.[7][10] Calculations can provide insights into the energetic differences between tautomers and help to rationalize experimentally observed equilibria.[6][10] Gauge-Invariant Atomic Orbital (GIAO) calculations can also be used to predict NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments.[10][11]

Synthesis of Specific Tautomers

Controlling the regioselectivity of N-alkylation or N-arylation is a key challenge in the synthesis of substituted indazoles. The reaction conditions can significantly influence the ratio of N1 to N2 isomers.

Generally, N1-alkylation is thermodynamically favored, while N2-alkylation is kinetically favored.[4] The choice of base, solvent, and electrophile can all be manipulated to favor the formation of the desired tautomer. For example, alkylation of 1H-indazole in alkaline solution often leads to a mixture of N1 and N2 isomers, with the N1 isomer typically predominating.[1] In contrast, highly selective N2 alkylation has been achieved using alkyl 2,2,2-trichloroacetimidates under acidic conditions.[6]

General Protocol for N-Alkylation of 1H-Indazole

-

Deprotonation: To a solution of the substituted 1H-indazole in a suitable aprotic solvent (e.g., DMF, THF), add a base (e.g., NaH, K₂CO₃) at room temperature or 0 °C.

-

Alkylation: After stirring for a short period, add the alkylating agent (e.g., alkyl halide, tosylate).

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Purify the product mixture by column chromatography to separate the N1 and N2 isomers.

-

Characterization: Characterize the isolated isomers using the analytical techniques described above to confirm their structures.

Data Summary

| Substituent Position | Electronic Nature | Tautomeric Preference | Influencing Factors |

| 3 | Electron-withdrawing | Can influence N1/N2 stability | Resonance and inductive effects |

| 3 | Halogen (Br, I) | 1H favored (larger energy gap to 2H) | Steric and electronic effects[6] |

| General | - | 1H generally more stable | Thermodynamics[2][3][4][5] |

| General | - | N2 kinetically favored in some reactions | Reaction mechanism[4] |

Visualizations

Caption: Annular tautomerism between the more stable 1H-indazole and the less stable 2H-indazole.

Caption: A typical workflow for the synthesis, isolation, and characterization of substituted indazole tautomers.

Conclusion

The tautomerism of substituted 1H-indazoles is a multifaceted phenomenon with significant implications for their chemical reactivity, physical properties, and biological activity. A thorough understanding of the factors that govern tautomeric equilibrium is essential for researchers in medicinal chemistry and drug development. By employing a combination of modern analytical techniques, including NMR spectroscopy, X-ray crystallography, and computational modeling, it is possible to unambiguously characterize the tautomeric forms of substituted indazoles and to rationally design synthetic strategies to access specific tautomers. This knowledge is critical for the development of novel indazole-based therapeutics with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wuxibiology.com [wuxibiology.com]

- 7. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 6-Chloro-5-fluoro-1H-indazole: An In-depth Technical Guide

Introduction: The Significance of 6-Chloro-5-fluoro-1H-indazole in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets.[1] The strategic placement of substituents on this bicyclic aromatic system allows for the fine-tuning of a compound's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. This compound is a prime example of a halogenated indazole derivative with significant potential in drug development. The presence of both chloro and fluoro substituents can enhance metabolic stability, improve membrane permeability, and modulate binding affinity through specific halogen bonding interactions. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation during the synthesis and development of novel therapeutic agents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

¹H NMR Spectroscopy: Deciphering the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the N-H proton of the indazole ring. The chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the halogen substituents and the inherent electronic nature of the indazole ring system.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence the chemical shift of the labile N-H proton.

-

Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | ~8.2 | s | - |

| H-4 | ~7.8 | d | JH4-F5 ≈ 7-9 Hz |

| H-7 | ~7.6 | d | JH7-F5 ≈ 4-6 Hz |

| N1-H | ~13.5 (in DMSO-d₆) | br s | - |

Causality Behind Predictions: The predicted chemical shifts are based on data from analogous substituted indazoles.[2][3] The proton at position 3 (H-3) is expected to be a singlet due to the absence of adjacent protons. The protons at positions 4 and 7 will be doublets due to coupling with the fluorine at position 5. The magnitude of the through-space H-F coupling constant is distance-dependent, with the ortho coupling (JH4-F5) being larger than the meta coupling (JH7-F5). The N-H proton is expected to be a broad singlet at a downfield chemical shift, particularly in a hydrogen-bond accepting solvent like DMSO-d₆.[3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents and their position within the aromatic system.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Parameters: Acquire the spectrum on the same NMR spectrometer. A proton-decoupled pulse sequence is typically used to simplify the spectrum to a series of singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (¹JCF, ²JCF, ³JCF in Hz) |

| C-3 | ~135 | - |

| C-3a | ~122 | ³JCF ≈ 5-10 Hz |

| C-4 | ~115 | ²JCF ≈ 20-25 Hz |

| C-5 | ~155 | ¹JCF ≈ 240-260 Hz |

| C-6 | ~118 | ²JCF ≈ 20-25 Hz |

| C-7 | ~112 | ³JCF ≈ 5-10 Hz |

| C-7a | ~140 | - |

Causality Behind Predictions: The predicted chemical shifts are extrapolated from data on fluoro- and chloro-substituted aromatic compounds and indazoles.[4] The carbon directly attached to the fluorine atom (C-5) will exhibit a large one-bond C-F coupling constant (¹JCF) and will be significantly downfield due to the high electronegativity of fluorine. The carbons ortho (C-4 and C-6) and meta (C-3a and C-7) to the fluorine will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. The carbon attached to chlorine (C-6) will also be shifted downfield, though to a lesser extent than C-5.

¹⁹F NMR Spectroscopy: A Direct Probe of the Fluorine Environment

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom. The chemical shift of the fluorine nucleus is highly sensitive to the electronic effects of its surroundings.

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same sample used for ¹H and ¹³C NMR can be utilized.

-

Instrument Parameters: The experiment is performed on an NMR spectrometer equipped with a fluorine probe. A simple pulse-acquire sequence is typically sufficient. The spectrum is often acquired with proton decoupling to simplify the fluorine signal.

-

Data Processing: The data is processed in a similar manner to ¹H NMR. The chemical shifts are referenced to an external standard, commonly CFCl₃ (0 ppm).

Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-5 | -110 to -130 | ddd | JF5-H4 ≈ 7-9 Hz, JF5-H7 ≈ 4-6 Hz |

Causality Behind Predictions: The predicted chemical shift range for the fluorine atom is based on typical values for fluorinated aromatic compounds.[5] The multiplicity of the fluorine signal will be a doublet of doublets (or more complex if long-range couplings are resolved) due to coupling with the neighboring protons H-4 and H-7.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) is a common technique for volatile compounds and provides extensive fragmentation. Electrospray ionization (ESI) is a softer ionization technique suitable for less volatile compounds and often yields a prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Comments |

| 170/172 | [M]⁺˙ | Molecular ion peak. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in two peaks separated by 2 m/z units with a characteristic intensity ratio. |

| 142/144 | [M - N₂]⁺˙ | Loss of a neutral nitrogen molecule. |

| 135 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 116 | [M - Cl - F]⁺˙ | Subsequent loss of a fluorine radical. |

Causality Behind Predictions: The molecular ion peak will confirm the molecular formula C₇H₄ClFN₂. The fragmentation pattern is predicted based on the known behavior of indazoles and halogenated aromatic compounds under mass spectrometric conditions.[6][7] The loss of stable neutral molecules like N₂ is a common fragmentation pathway for nitrogen-containing heterocycles. The cleavage of the carbon-halogen bonds is also expected, with the loss of the chlorine atom being a likely initial fragmentation step.

Infrared (IR) Spectroscopy: Probing the Vibrational Modes

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: The spectrum is recorded using an FTIR spectrometer over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: The absorption bands are correlated to specific functional groups and vibrational modes.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretch |

| ~3150 | N-H stretch |

| 1620-1450 | C=C and C=N aromatic ring stretches |

| 1250-1150 | C-F stretch |

| 800-600 | C-Cl stretch |

Causality Behind Predictions: The predicted vibrational frequencies are based on characteristic absorption regions for the functional groups present in the molecule.[1] The N-H stretching vibration is expected to be a relatively broad band. The aromatic C-H stretching vibrations will appear at wavenumbers above 3000 cm⁻¹. The C-F and C-Cl stretching vibrations will be observed in the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Data Acquisition: Record the absorption spectrum over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) |

| Ethanol | ~250 and ~290 |

Causality Behind Predictions: The predicted absorption maxima are based on the UV-Vis spectra of related indazole derivatives.[8] The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions within the aromatic system. The exact position and intensity of these bands will be influenced by the solvent polarity and the electronic effects of the substituents.

Visualizing the Workflow: A Spectroscopic Characterization Pathway

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion: A Predictive Yet Powerful Approach to Characterization

While direct experimental spectroscopic data for this compound is not widely published, a robust and scientifically sound characterization can be achieved through a predictive approach grounded in the extensive data available for analogous compounds and the fundamental principles of spectroscopy. This guide provides a comprehensive framework for researchers and drug development professionals, outlining the expected spectral features and the underlying rationale. By following the detailed experimental protocols and utilizing the predictive data presented, scientists can confidently identify and characterize this compound, facilitating its application in the synthesis of novel and potentially life-saving therapeutics. The principles and methodologies detailed herein are broadly applicable to the spectroscopic characterization of other novel halogenated heterocyclic compounds, underscoring the power of predictive spectroscopy in modern chemical research.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. researchgate.net [researchgate.net]

A Strategic Guide to the Preliminary In Vitro Assessment of 6-chloro-5-fluoro-1H-indazole: From Cytotoxicity Profiling to Target Deconvolution

This document provides a comprehensive technical framework for the initial in vitro screening of 6-chloro-5-fluoro-1H-indazole, a novel chemical entity. Given the absence of published biological data for this specific compound, this guide establishes a logical, multi-phased screening cascade designed to efficiently characterize its biological activity. We will proceed from foundational cytotoxicity assessments to broad phenotypic screening and conclude with strategies for target identification, explaining the scientific rationale behind each experimental choice.

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous FDA-approved therapeutics, including the anti-cancer agent Axitinib and the antiemetic Granisetron.[1][2] The inherent stability and versatile synthetic accessibility of the 1H-indazole tautomer make it a frequent starting point for drug discovery campaigns.[1][3] The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing metabolic stability, membrane permeability, and binding affinity.[4] Therefore, a systematic evaluation of this compound is a scientifically meritorious endeavor.

Phase 1: Foundational Viability and Cytotoxicity Assessment

The initial and most critical step in evaluating any novel compound is to determine its effect on cell viability and establish a working concentration range for subsequent, more specific assays.[5][6] This phase aims to answer a fundamental question: At what concentrations does this compound elicit a biological response, and is that response overtly cytotoxic? We will employ two robust, colorimetric assays that measure different cellular parameters to ensure the data is cross-validated.

Rationale for Assay Selection

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of a cell population.[6][7] Viable cells possess mitochondrial reductases that convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is directly proportional to the number of living cells.[7][8] It is a reliable indicator of overall cell health and proliferation.

-

SRB (Sulphorhodamine B) Assay: This assay relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins under mildly acidic conditions.[5] The amount of bound dye provides an estimate of total protein mass, which is proportional to the cell number. Unlike the MTT assay, it is independent of metabolic state and thus provides a complementary endpoint.

Experimental Workflow: Foundational Screening Cascade

The overall workflow for this initial phase is designed to move from broad toxicity profiling to determining the potency (IC50) in sensitive cell lines.

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.

Data Presentation: Summarizing Cytotoxicity

Quantitative data from these assays should be summarized to determine the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population.[5][6] This value is paramount for comparing potency across different cell lines and against reference compounds.

Table 1: Representative Panel of Human Cell Lines for Initial Screening

| Cell Line | Tissue of Origin | Rationale |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Represents hormone-sensitive cancers; widely used benchmark.[5][9] |

| A549 | Lung Carcinoma | Represents a common solid tumor type.[9] |

| HCT116 | Colorectal Carcinoma | Represents gastrointestinal cancers.[9] |

| HEK293 | Human Embryonic Kidney | A non-cancerous cell line to assess general cytotoxicity and calculate a selectivity index.[7][8] |

Table 2: Hypothetical Cytotoxicity Data for this compound

| Cell Line | IC50 (µM) | Selectivity Index (SI) vs. HEK293 |

|---|---|---|

| MCF-7 | 8.4 | >11.9 |

| A549 | 15.2 | >6.5 |

| HCT116 | 11.5 | >8.7 |

| HEK293 | >100 | 1.0 |

Data are presented as mean values from three independent experiments.

Protocol 1: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations.[5] Include wells for "untreated control" (medium with DMSO vehicle) and "blank" (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Phase 2: Secondary Screening & Target Class Identification

If Phase 1 reveals potent and selective activity (e.g., a low micromolar IC50 against cancer cells with a high IC50 against normal cells), the next logical step is to narrow down the potential mechanism of action. Indazole derivatives are known to exhibit a wide range of biological activities, most notably as inhibitors of protein kinases and enzymes involved in inflammatory pathways like cyclooxygenase (COX).[10][11][12]

Rationale for Target Class Selection

-

Kinase Inhibition: Many indazole-based drugs, such as Axitinib, target protein kinases. A broad-panel kinase inhibition assay can quickly reveal if the compound interacts with this major class of drug targets.

-

Anti-Inflammatory Activity: Studies have demonstrated that indazole derivatives can inhibit COX enzymes and the production of pro-inflammatory cytokines like TNF-α.[10][11] Screening against these targets is a rational path forward.

Recommended Secondary Assays

-

Kinase Inhibition Panel: Submit the compound to a commercial service (e.g., Eurofins, Promega) for screening against a panel of several hundred human kinases. This provides a rapid and comprehensive overview of its kinome selectivity.

-

COX-2 Inhibition Assay: An in vitro assay using human recombinant COX-2 can determine if the compound directly inhibits this key inflammatory enzyme.[13] Kits for this purpose are commercially available (e.g., Cayman Chemical).[13]

-

TNF-α Release Assay: Use lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line) and measure the amount of TNF-α released into the culture medium via ELISA in the presence and absence of the compound.

Phase 3: Unbiased Target Deconvolution

If the compound shows a clear phenotypic effect (e.g., cytotoxicity) but does not show activity in the targeted secondary screens, an unbiased approach to identify its molecular target is necessary. Target identification is a crucial stage in drug discovery that elucidates the mode of action.[14]

Conceptual Workflow: From Phenotype to Target

The goal is to use the small molecule as a "bait" to capture its specific protein binding partner(s) from a complex cellular mixture.

Caption: Conceptual workflow for identifying the molecular target of a phenotypic hit.

Methodologies for Target Identification

-

Affinity-Based Pull-Down: This is a classic method where the small molecule is chemically linked to a solid support, such as agarose beads.[14][15] This "bait" is incubated with a cell lysate, and any proteins that bind to the compound are "pulled down," isolated, and identified by mass spectrometry.[15][16]

-

Drug Affinity Responsive Target Stability (DARTS): This innovative, label-free method leverages the principle that when a small molecule binds to its target protein, it often stabilizes the protein's structure, making it more resistant to degradation by proteases.[14][16] In a DARTS experiment, cell lysates are treated with the compound and then with a protease. Target proteins will be protected from digestion and can be identified as intact bands on a gel or via mass spectrometry.[14]

By following this structured, three-phase approach, researchers can efficiently move from a novel, uncharacterized molecule like this compound to a validated lead compound with a known mechanism of action, paving the way for further drug development.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. CAS 709046-14-0: 6-Fluoro-1H-indazol-5-amine | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. ijprajournal.com [ijprajournal.com]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

using 6-chloro-5-fluoro-1H-indazole in kinase inhibitor synthesis

Application Note & Protocols

Topic: 6-Chloro-5-fluoro-1H-indazole: A Versatile Scaffold for Modern Kinase Inhibitor Synthesis